Des-Tyr(1)-Methionine-enkephalin, also known as GGFM, is a tetrapeptide with the amino acid sequence Gly-Gly-Phe-Met. It is a metabolite of Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), a naturally occurring opioid peptide found in the brain. GGFM is formed through the action of aminopeptidases on Methionine-enkephalin. [, ] GGFM has been identified as a potential biological marker for monitoring Methionine-enkephalin degradation in cerebrospinal fluid. [] While GGFM itself possesses minimal opioid activity, its presence can be indicative of Methionine-enkephalin activity and degradation pathways. []
Enkephalin-met, des-tyr(1)- is a tetrapeptide that serves as a degradation product of the enkephalins, specifically related to the Met-enkephalin family. Enkephalins are endogenous opioid peptides that play significant roles in pain modulation, stress response, and various physiological functions. The compound's systematic name is H-Gly-Gly-Phe-Met-OH, and it is recognized for its involvement in the body's natural pain relief mechanisms.
Enkephalin-met, des-tyr(1)- is derived from the enzymatic cleavage of proenkephalin, a precursor protein that is processed to produce various enkephalins. These peptides are primarily found in the brain and spinal cord, where they bind to opioid receptors to exert their effects.
This compound falls under the classification of neuropeptides and specifically belongs to the group of opioid peptides, which includes other well-known compounds such as endorphins and dynorphins. Its role as an opioid peptide links it to various analgesic and neuroprotective functions.
The synthesis of Enkephalin-met, des-tyr(1)- typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acid residues to a growing peptide chain anchored on a solid support.
In SPPS, preloaded resin is used along with standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves several key steps:
This methodology ensures high purity and yield of the final product, which can then be analyzed for molecular weight and structural integrity using techniques like mass spectrometry .
The molecular formula for Enkephalin-met, des-tyr(1)- is C18H26N4O5S, with a molecular weight of approximately 410.46 g/mol. The structure consists of four amino acids: Glycine, Glycine, Phenylalanine, and Methionine.
The compound's structure can be represented as follows:
This structure highlights its role as a simplified form of Met-enkephalin, lacking the first tyrosine residue which is crucial for its biological activity.
Enkephalin-met, des-tyr(1)- undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and bioactivity.
Such reactions are critical when considering the storage and handling of this compound in laboratory settings .
Enkephalin-met, des-tyr(1)- exerts its effects primarily through interaction with opioid receptors in the central nervous system. These receptors include:
Upon binding to these receptors, Enkephalin-met activates intracellular signaling pathways that lead to decreased neuronal excitability and reduced pain perception.
Research indicates that enkephalins can modulate neurotransmitter release and inhibit pain pathways through G-protein coupled receptor mechanisms .
Relevant data on its properties include:
Enkephalin-met, des-tyr(1)- has several scientific uses:
Its role in understanding endogenous opioid systems makes it valuable in both basic research and potential clinical applications .
Enkephalin-met, des-Tyr(1)- (H-Gly-Gly-Phe-Met-OH) is a truncated derivative of the endogenous pentapeptide [Met⁵]-enkephalin (Tyr-Gly-Gly-Phe-Met). Removal of the N-terminal tyrosine residue fundamentally alters its receptor interaction profile. Unlike full-length enkephalins, which exhibit dual affinity for δ-opioid receptors (DOR) and μ-opioid receptors (MOR), Des-Tyr(1)-Met-enkephalin shows severely diminished binding to classical opioid receptors due to the absence of the critical Tyr¹ residue. This residue is essential for the formation of the conserved "tyrosine hinge" – a hydrogen bond between the phenolic hydroxyl group of tyrosine and transmembrane residue Asp128 in DOR (or analogous Asp residues in MOR) that initiates receptor activation [1] [7].
Table 1: Comparative Binding Affinities (Ki, nM) of Enkephalin Derivatives
Compound | δ Opioid Receptor (DOR) | μ Opioid Receptor (MOR) | Selectivity Ratio (MOR/DOR) | Primary Receptor Target |
---|---|---|---|---|
[Met⁵]-Enkephalin | 1.7 | 0.65 | 0.4 | MOR > DOR |
[Leu⁵]-Enkephalin | 4.0 | 3.4 | 0.9 | MOR ≈ DOR |
Des-Tyr(1)-Met-Enkephalin | >10,000 | >10,000 | Undefined | Negligible opioid binding |
SNC80 (DOR agonist) | 0.18 | 3900 | 21,547 | DOR |
DAMGO (MOR agonist) | >1000 | 0.6 | >1,666 | MOR |
Data synthesized from receptor binding assays in transfected cell lines and brain membranes [1] [5] [7].
Despite its lack of affinity for classical opioid receptors, research suggests potential interactions with non-classical opioid-related sites. Notably, Met-enkephalin itself functions as an Opioid Growth Factor (OGF) via the ζ (zeta) receptor, a nuclear-localized receptor distinct from classical membrane-bound DOR/MOR. Des-Tyr(1)-Met-enkephalin retains structural elements potentially allowing interaction with this pathway. The ζ receptor mediates inhibitory effects on cell proliferation, and while direct binding data for the truncated peptide is limited, its structural similarity to the core region of OGF suggests potential biological activity through this pathway [5] [6]. Furthermore, some studies report naloxone-insensitive electrophysiological effects of enkephalins on cerebellar Purkinje cells, implying the existence of alternative targets potentially accessible to Des-Tyr(1)-Met-enkephalin [6].
While Des-Tyr(1)-Met-enkephalin lacks efficacy at classical DOR/MOR, understanding the pathways engaged by its parent peptide highlights the functional consequences of tyrosine removal. Full [Met⁵]-enkephalin binding to DOR or MOR primarily activates pertussis toxin-sensitive Gαᵢ/o proteins. This triggers canonical signaling cascades:
Des-Tyr(1)-Met-enkephalin, by failing to bind productively to DOR/MOR, cannot initiate these canonical Gαᵢ/o-dependent pathways. Its biological effects, if confirmed through the ζ (OGF) receptor, involve distinct mechanisms. OGF binding to the ζ receptor results in the translocation of the receptor-ligand complex to the nucleus, where it directly upregulates cyclin-dependent kinase inhibitors (CKIs) p16ᴵᴺᴷ⁴ᵃ and p21ᶜⁱᵖ¹. This induces cell cycle arrest at the G₀/G₁ phase transition, representing a fundamentally different signaling outcome unrelated to neuromodulation [5] [6].
Table 2: Signal Transduction Pathways: Classical Opioid Receptors vs. ζ (OGF) Receptor
Feature | Classical DOR/MOR (e.g., [Met⁵]-Enkephalin) | ζ (OGF) Receptor (e.g., Met-Enkephalin / Des-Tyr(1)?) |
---|---|---|
Receptor Type | 7TM GPCR (Plasma Membrane) | Nuclear-Cytonasmic |
Primary G Protein | Gαᵢ/o | None (Direct Nuclear Action) |
Key Downstream Effects | ↓ cAMP, ↑ K⁺ efflux, ↓ Ca²⁺ influx, ↑ MAPK | ↑ p16/p21, ↓ Cyclin-dependent kinases, Cell Cycle Arrest |
Functional Outcome | Neuromodulation, Analgesia, Reduced Neurotransmitter Release | Inhibition of Cell Proliferation, Tissue Repair |
Des-Tyr(1) Efficacy | Ineffective | Structurally Permissive (Requires Confirmation) |
Des-Tyr(1)-Met-enkephalin's role in directly modulating opioid receptor activity allosterically is not well-documented. Its primary significance lies in its inability to act as an orthosteric agonist and its potential use as a tool to probe the importance of the N-terminal tyrosine in enkephalinergic signaling. However, research on enkephalins and their derivatives provides context for allosteric concepts relevant to opioid receptors:
Receptor Subtype Selectivity and Conformational Constraints: Studies on enkephalin conformations using NMR and molecular docking reveal that distinct peptide folds (e.g., extended, single bend, double bend) exhibit differential compatibility with DOR vs. MOR binding pockets. While Des-Tyr(1)-Met-enkephalin lacks the key anchor point (Tyr¹), research on constrained cyclic enkephalin analogs (e.g., DPDPE for DORδ₁, Deltorphin II for DORδ₂) demonstrates that specific conformations can profoundly influence subtype selectivity and efficacy, potentially via stabilizing receptor microconformations favored by allosteric modulators [3] [7]. These findings underscore the structural basis for receptor modulation, which Des-Tyr(1)-Met-enkephalin helps elucidate by omission.
Pathological Alterations in Receptor Expression/Modulation: Investigations into Parkinson's disease reveal dynamic changes in enkephalinergic systems. Striatal levels of proenkephalin mRNA and enkephalin peptides increase, accompanied by altered enkephalin receptor binding. Post-mortem studies show significant increases in ³H-leu-enkephalin and ³H-met-enkephalin binding in the putamen, limbic cortex, and hippocampus of Parkinsonian patients compared to controls, suggesting potential changes in receptor conformation, density, or coupling efficiency that could influence the action of modulators [2].
Table 3: Alterations in Enkephalin Receptor Binding in Parkinson's Disease Brain
Brain Region | ³H-Leu-Enk Binding (% Control) | ³H-Met-Enk Binding (% Control) | Significance (vs. Control) |
---|---|---|---|
Putamen | 142.6% | 142.1% | P < 0.01 |
Limbic Cortex | 152.1% | 139.1% | P < 0.001 / P < 0.05 |
Hippocampus | 152.5% | 137.9% | P < 0.001 / P < 0.05 |
Frontal Cortex | 129.3% | 144.8% | P < 0.05 |
Caudate Nucleus | 129.9% | 150.0% | P < 0.05 |
Data adapted from studies using human post-mortem tissue comparing Parkinson's patients to controls [2].
Functional Selectivity (Biased Signaling): While not strictly an allosteric modulator itself, the existence of Des-Tyr(1)-Met-enkephalin highlights the structural determinants of ligand-directed signaling. Full enkephalins and synthetic analogs can exhibit biased agonism at DOR, preferentially activating G protein pathways over β-arrestin recruitment, or vice versa. Removal of Tyr¹ completely abrogates this ability, emphasizing its non-negotiable role in stabilizing active receptor conformations capable of engaging intracellular transducers. Synthetic peptide analogs like TIPPψ (Tyr-Ticψ[CH₂NH]Phe-Phe-OH) demonstrate how specific modifications can enhance DOR selectivity and potentially influence signaling bias [7] [9].
Non-Opioid Receptor Mediated Modulation: Des-Tyr(1)-Met-enkephalin might indirectly influence opioid systems through interactions with non-opioid targets. For example, its potential involvement in the OGF (ζ receptor) pathway regulating cell proliferation could indirectly alter the cellular environment or expression patterns of neurons expressing classical opioid receptors. Furthermore, naloxone-insensitive effects of enkephalins on neuronal excitability, potentially mediated through direct interactions with ion channels or other receptors, represent a form of functional modulation outside classical allosterism [6].
List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7